

Application Note: Determination of Ethylbenzene Metabolites in Urine by HPLC

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Compound of Interest

Compound Name: Ethylbenzene

Cat. No.: B125841

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Abstract

This application note details a robust and sensitive method for the simultaneous determination of the major **ethylbenzene** metabolites, mandelic acid (MA) and phenylglyoxylic acid (PGA), in human urine using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is intended for researchers, scientists, and drug development professionals involved in occupational health, environmental exposure monitoring, and toxicological studies. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

Ethylbenzene is an organic compound widely used in industrial settings, primarily as a precursor to styrene.^[1] Occupational and environmental exposure to **ethylbenzene** is a significant health concern. The primary route of metabolism for **ethylbenzene** in the body leads to the formation of mandelic acid and phenylglyoxylic acid, which are subsequently excreted in the urine.^{[1][2]} The quantification of these metabolites serves as a reliable biomarker for assessing exposure to **ethylbenzene**.^{[1][3]} This application note presents a validated HPLC-UV method for the accurate and precise measurement of MA and PGA in urine samples.

Experimental

Materials and Reagents

- Mandelic Acid (analytical standard)

- Phenylglyoxylic Acid (analytical standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium Dihydrogen Phosphate (analytical grade)
- Phosphoric Acid (analytical grade)
- Glacial Acetic Acid (analytical grade)
- Ethyl Acetate (analytical grade)
- Ultrapure water
- Urine samples (collected and stored at -20°C)

Instrumentation

An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column is required. Specific examples of suitable columns include Kromasil C18 (250 mm × 4.6 mm, 5 µm) or a ZORBAX SB-C18 column (250 mm x 4.6 mm i.d., 5 µm).^{[4][5]}

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is recommended for sample clean-up and concentration of the analytes.

- Urine Sample Pre-treatment: Acidify 1 mL of urine to a pH of approximately 2.5 with phosphoric acid.
- SPE Cartridge Conditioning: Condition an HLB SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of ultrapure water.
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.

- Elution: Elute the analytes (MA and PGA) from the cartridge with 3 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 μ L of the mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μ m syringe filter before injection into the HPLC system.

Chromatographic Conditions

- Column: Kromasil C18 (250 mm \times 4.6 mm, 5 μ m)[4]
- Mobile Phase: Acetonitrile and a mixed acid solution (0.5 mL glacial acetic acid + 0.5 mL phosphoric acid + 1000 mL water) in a ratio of 5:95 (v/v)[4]
- Flow Rate: 1.0 mL/min[4]
- Column Temperature: 25°C[4]
- Detection Wavelength: 225 nm[2][4]
- Injection Volume: 20 μ L

Method Validation

The analytical method was validated for linearity, precision, accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).

Linearity

Linearity was assessed by preparing calibration standards of MA and PGA in the mobile phase at five different concentration levels. The calibration curves were constructed by plotting the peak area against the concentration.

Precision

Intra-day and inter-day precision were evaluated by analyzing replicate injections of three different concentrations of MA and PGA on the same day and on three consecutive days, respectively. The precision is expressed as the relative standard deviation (RSD).

Accuracy (Recovery)

The accuracy of the method was determined by spiking known amounts of MA and PGA into blank urine samples at three different concentration levels. The percentage recovery was calculated by comparing the measured concentration to the spiked concentration.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, by injecting a series of diluted standard solutions.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity of Mandelic Acid and Phenylglyoxylic Acid

Analyte	Linear Range (mg/mL)	Correlation Coefficient (r)
Mandelic Acid (MA)	0.08158 - 1.0198	0.9994
Phenylglyoxylic Acid (PGA)	0.03298 - 0.4122	0.9991

Data sourced from a study utilizing a similar HPLC method.[\[4\]](#)

Table 2: Precision of the HPLC Method

Analyte	Concentration Level	Within-Run Precision (%RSD)	Between-Run Precision (%RSD)
Mandelic Acid (MA)	Low, Medium, High	3.0 - 5.1	5.7 - 9.8
Phenylglyoxylic Acid (PGA)	Low, Medium, High	4.3 - 6.8	4.5 - 8.7

Data represents typical precision values for this type of analysis.[\[4\]](#)

Table 3: Accuracy (Recovery) of the Method

Analyte	Spiked Concentration	Recovery Range (%)
Mandelic Acid (MA)	Low, Medium, High	99.3 - 104.2
Phenylglyoxylic Acid (PGA)	Low, Medium, High	95.2 - 104.3

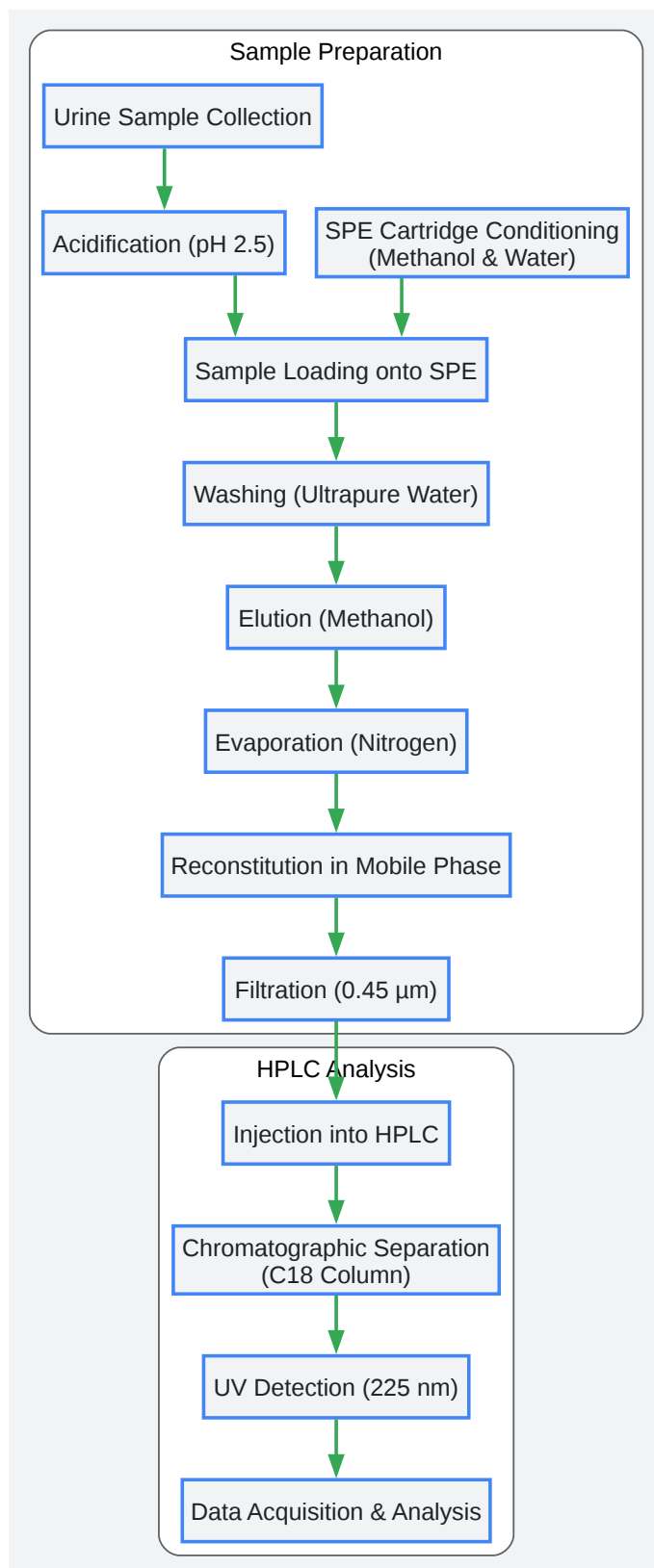
Recovery data from spiked urine samples.[4]

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Limit of Quantification (ng)
Mandelic Acid (MA)	20.4
Phenylglyoxylic Acid (PGA)	17.2

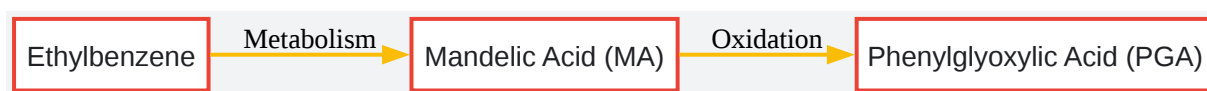
The limit of quantification is reported as the absolute amount injected.[4] A separate study reported a lower limit of detection for MA and PGA in urine as 1 µg/ml and a lower limit of quantification of 5 µg/ml.[5]

Visualizations



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Caption: Experimental workflow for the determination of **ethylbenzene** metabolites in urine.



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Caption: Simplified metabolic pathway of **ethylbenzene**.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the determination of mandelic acid and phenylglyoxylic acid in urine. The sample preparation procedure effectively removes matrix interferences, and the chromatographic conditions allow for excellent separation and quantification of the target analytes. This method is suitable for routine monitoring of occupational and environmental exposure to **ethylbenzene**.

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